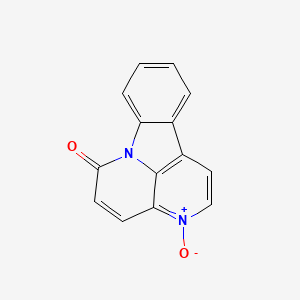
Canthin-6-one N-oxide
Übersicht
Beschreibung
Canthin-6-one N-oxide is a type of alkaloid . It is known to have broad-spectrum antifungal, leishmanicidal, and trypanocidal activities . It is also an orally active antiparasitic agent .
Synthesis Analysis
Canthin-6-one alkaloids have been synthesized through various methods. The biosynthesis of canthinone-type alkaloids was first demonstrated through feeding experiments in which 14C-tryptophan was administered to cell cultures of Ailanthus altissima . The first total synthesis of canthin-6-one, achieved via a classic Bischer-Napieralski method, was reported in 1966 .Molecular Structure Analysis
Canthin-6-one N-oxide is a subclass of β-carboline alkaloids with an additional D ring . More than 60 natural canthin-6-one alkaloids and their structures have been considered .Physical And Chemical Properties Analysis
Canthin-6-one N-oxide is a yellow powder . Its molecular formula is C14H8N2O2 and its molecular weight is 236.2 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen
Chronic Inflammatory Diseases
Canthin-6-ones, including Canthin-6-one N-oxide, have been identified as potential drugs for chronic inflammatory diseases . They target multiple inflammatory mediators, which makes them effective in managing these diseases . The major signaling pathways affected by canthin-6-ones include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway .
Antitumor Activity
Canthin-6-ones have shown significant antitumor activity . They induce tumor cell apoptosis, which is a programmed cell death that prevents the proliferation of cancer cells . This makes them potential candidates for cancer treatment .
Antibacterial Properties
Canthin-6-ones exhibit antibacterial properties . They can be used to combat various bacterial infections, making them valuable in the field of medicine .
Antifungal Activity
These compounds also have antifungal activity . They can inhibit the growth of fungi, which can be useful in treating fungal infections .
Antiparasitic Properties
Canthin-6-ones have been found to possess antiparasitic properties . They can be used to treat diseases caused by parasites .
Antiviral Activity
Canthin-6-ones, including Canthin-6-one N-oxide, have demonstrated antiviral activity . They can inhibit the replication of viruses, making them potential antiviral drugs .
Anti-Inflammatory and Antiproliferative Properties
Canthin-6-ones have anti-inflammatory and antiproliferative properties . They can reduce elevated levels of proinflammatory cytokines and inhibit the proliferation of cells .
Inducing Apoptosis in Cells
Canthin-6-one N-oxide has been found to induce apoptosis in cells . This property can be harnessed in the treatment of diseases characterized by abnormal cell proliferation .
Wirkmechanismus
Target of Action
Canthin-6-one N-oxide primarily targets multiple inflammatory mediators . It has been found to have significant effects in the amelioration of many human diseases in animal models due to its various anti-inflammatory properties .
Mode of Action
Canthin-6-one N-oxide interacts with its targets, leading to changes in the immune responses to normal tissue substances and invading microbes . This interaction helps in effectively keeping the immune-associated cells and their products in check and inhibiting aberrant activation of the immune system .
Biochemical Pathways
The major signaling pathways affected by Canthin-6-one N-oxide include the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in several Chronic Inflammatory Diseases (CIDs) .
Pharmacokinetics
It’s known that the water solubility of active canthin-6-one derivatives is significantly improved , which could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their bioavailability.
Result of Action
Canthin-6-one N-oxide promotes cell apoptosis and DNA damage by regulating the expression of apoptosis-associated proteins (Bcl-2 and cleaved-caspase 3) and the DNA damage-associated protein (H2AX) . It also exerts ferroptosis by reducing the GSH level and GPX4 expression as well as increasing the lipid peroxidation level .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-oxido-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-6-ium-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O2/c17-13-6-5-12-14-10(7-8-15(12)18)9-3-1-2-4-11(9)16(13)14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKULNRVYULJPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=[N+](C=C3)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Canthin-6-one N-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





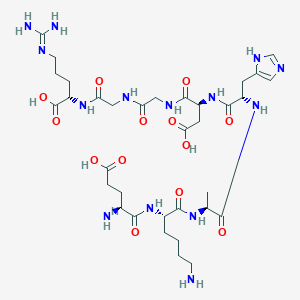

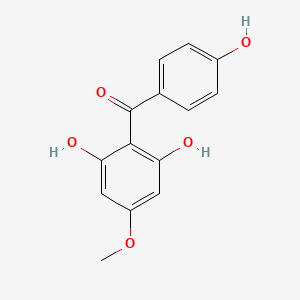

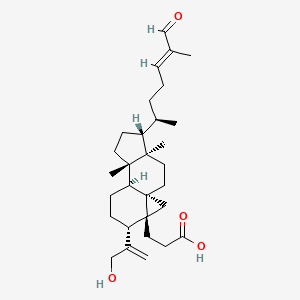

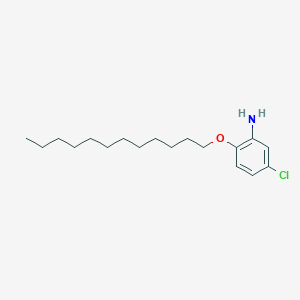
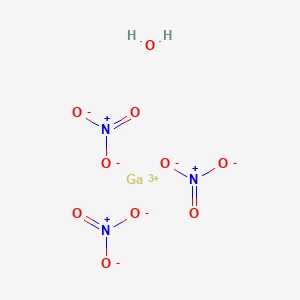
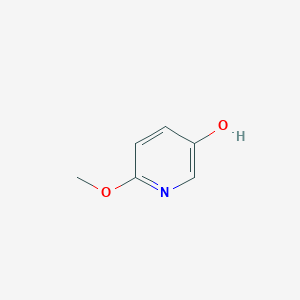
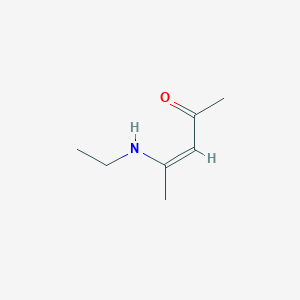
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
